![molecular formula C24H28ClN5OS B2909743 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-60-2](/img/no-structure.png)

4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

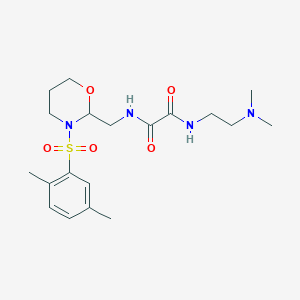

Synthesis Analysis

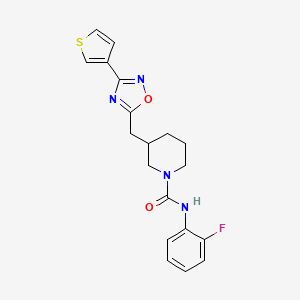

While specific synthesis details for this compound are not available, similar compounds have been synthesized via multi-step protocols. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .科学的研究の応用

Anticancer Activity

Quinazoline derivatives are commonly used in medicine for their antitumor properties. Some compounds, like erlotinib and gefitinib, are approved for clinical use against cancer .

Antimicrobial and Antifungal Activity

These compounds exhibit significant antimicrobial and antifungal activities, making them valuable in the development of new treatments for infections .

Anti-inflammatory and Analgesic Activity

Quinazolinones show anti-inflammatory and analgesic properties, which can be utilized in creating drugs to relieve pain and reduce inflammation .

Anticonvulsant Activity

Some quinazoline derivatives are identified to have anticonvulsant effects, which can be applied in treating seizure disorders .

Cardiovascular Applications

Quinazolines can act as diuretics, vasodilators, and antihypertensive agents, contributing to cardiovascular health management .

Antiviral Activity

There is research indicating that certain quinazoline derivatives may possess antiviral activities, which could be important for developing new antiviral drugs .

作用機序

Target of Action

Similar compounds have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a member of the serine/threonine protein kinases and plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Mode of Action

Similar compounds have shown significant inhibitory activity against pak4 . The inhibition of PAK4 can lead to the suppression of cell growth and the induction of apoptosis .

Biochemical Pathways

Pak4, a potential target of this compound, is a key effector of the rho family gtpases rac and cdc42 . These proteins are involved in various cellular processes, including cell growth, apoptosis, and cytoskeleton regulation .

Result of Action

Similar compounds have displayed potent antiproliferative activity against certain cell lines and inhibited cell cycle distribution, migration, and invasion .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 4-chlorobenzenamine with 1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one to form 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one. This intermediate is then reacted with 2-amino-3-bromopyridine to form 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one, which is then reacted with carbon disulfide to form the final product, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione.", "Starting Materials": ["4-chlorobenzenamine", "1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one", "2-amino-3-bromopyridine", "carbon disulfide"], "Reaction": ["Step 1: Reaction of 4-chlorobenzenamine with 1-(4-(6-oxohexyl)piperazin-1-yl)propan-2-one in the presence of a suitable solvent and catalyst to form 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one.", "Step 2: Reaction of 4-(4-chlorophenyl)piperazin-1-yl)-1-(6-oxohexyl)butan-2-one with 2-amino-3-bromopyridine in the presence of a suitable solvent and catalyst to form 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one.", "Step 3: Reaction of 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)pyrido[2,3-d]pyrimidine-7(8H)-one with carbon disulfide in the presence of a suitable solvent and catalyst to form the final product, 4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione."] } | |

CAS番号 |

689266-60-2 |

製品名 |

4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |

分子式 |

C24H28ClN5OS |

分子量 |

470.03 |

IUPAC名 |

1-[4-(4-chlorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |

InChI |

InChI=1S/C24H28ClN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |

InChIキー |

FXZBJRMVDVSDDX-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909660.png)

![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2909664.png)

![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2909668.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2909682.png)